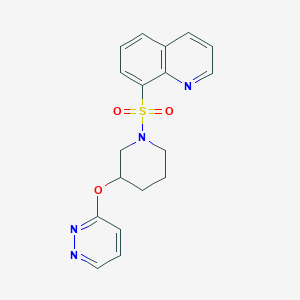
8-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. This compound has been extensively studied for its ability to interact with biological systems, making it a promising candidate for various therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Quinoline derivatives, due to their high electron density and the ability to form stable chelating complexes, are widely used as anticorrosive materials. They show good effectiveness against metallic corrosion, which is crucial for protecting industrial equipment and infrastructure from degradation. The presence of polar substituents like hydroxyl, methoxy, amino, and nitro groups enhances their adsorption and corrosion inhibition capabilities (Verma, Quraishi, & Ebenso, 2020).
Antimalarial and Anticancer Applications
Quinoline derivatives are central to antimalarial and anticancer drug development. Their actions include interference with nucleic acid replication and glucose metabolism, which are pivotal in treating resistant falciparum malaria and various cancers. The combination of quinine derivatives with other drugs shows potential in additive or synergistic effects, enhancing therapeutic outcomes (Hunsicker, 1969).
Diabetes Mellitus Treatment
In the context of diabetes mellitus treatment, quinoline derivatives have been explored for their role as DPP IV inhibitors. These inhibitors are vital for managing type 2 diabetes mellitus, as they enhance the incretin system's role in insulin secretion. The research suggests a continuous search for new DPP IV inhibitors despite the market presence of several antidiabetic drugs, highlighting the quinoline scaffold's significance in developing future therapeutics (Mendieta, Tarragó, & Giralt, 2011).
Optoelectronic Materials Development
Quinoline derivatives are also significant in the development of optoelectronic materials, due to their broad spectrum of biological activities and applications in electronic devices, luminescent elements, and photoelectric conversion elements. This highlights the versatile applications of quinoline derivatives beyond pharmacology, extending into materials science and engineering (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Central Nervous System (CNS) Drug Synthesis
The therapeutic significance of quinoline derivatives extends to the potential synthesis of novel central nervous system (CNS) acting drugs. Research indicates that compounds with quinoline and similar heterocyclic compounds may impact CNS disorders, offering avenues for new therapeutic agents targeting depression, euphoria, convulsion, and more (Saganuwan, 2017).
Eigenschaften
IUPAC Name |
8-(3-pyridazin-3-yloxypiperidin-1-yl)sulfonylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c23-26(24,16-8-1-5-14-6-2-10-19-18(14)16)22-12-4-7-15(13-22)25-17-9-3-11-20-21-17/h1-3,5-6,8-11,15H,4,7,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYURTRTWVZYAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)OC4=NN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

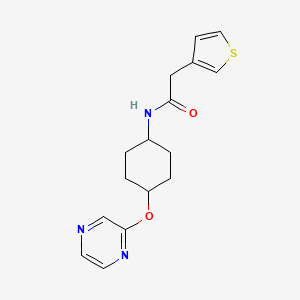
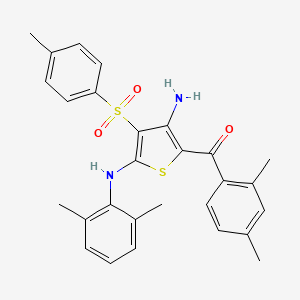
![2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2363602.png)
![(2R,5R)-5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2363603.png)
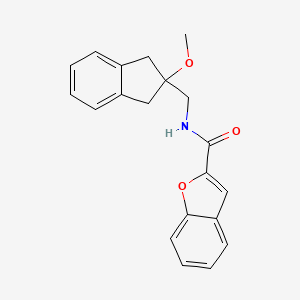
![1-(prop-2-yn-1-yl)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]piperidine-4-carboxamide](/img/structure/B2363610.png)


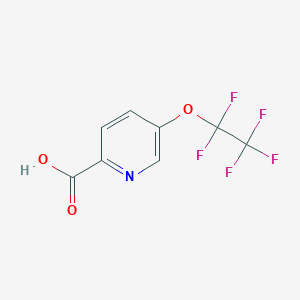
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2363616.png)
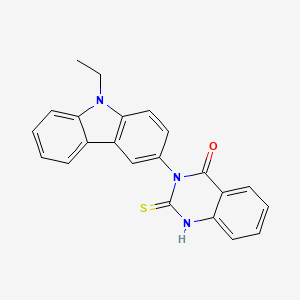
![[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2363619.png)
![2-[1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2363620.png)
![N-(2-(2-methylthiazol-4-yl)phenyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2363621.png)